二丙基磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

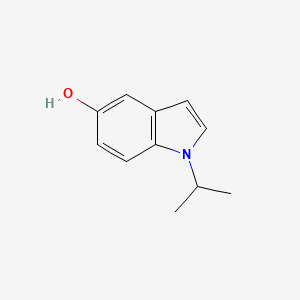

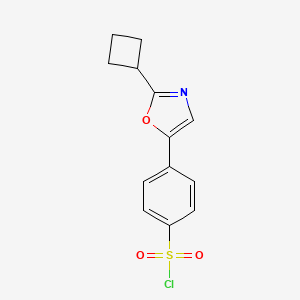

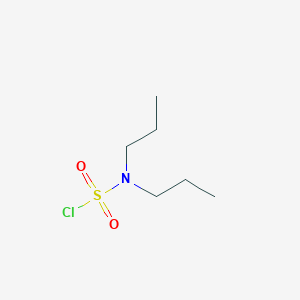

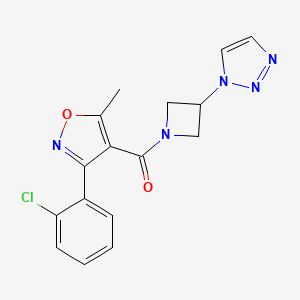

Dipropylsulfamoyl chloride, also known as N,N-dipropylsulfamoyl chloride, is a chemical compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 .

Molecular Structure Analysis

The InChI code for Dipropylsulfamoyl chloride is1S/C6H14ClNO2S/c1-3-5-8 (6-4-2)11 (7,9)10/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学研究应用

磺酰氯在药物化学中的活化

二丙基磺酰氯通过磺酰氯的活化在药物化学中复杂分子的合成中发挥着重要作用。Hell 等人 (2019) 的一项研究证明了利用硅基自由基介导的磺酰氯活化直接从烯烃中获得脂肪族磺酰胺。该方法促进了磺酰胺类环丁基螺氧吲哚等复杂分子的生成,展示了该化合物在药物开发后期功能化方案中的效用 (Hell 等人,2019)。

创新材料和环境修复

二丙基磺酰氯的研究延伸到创新材料和环境修复技术的开发。例如,Fang 等人 (2015) 所描述的基于二丙基硫醚和 AlCl3 配合物的离子液体的新创制,突出了二丙基磺酰氯衍生物在为电沉积过程中的电解质等应用创造高流动性和导电材料方面的潜力 (Fang 等人,2015)。

抗菌和抗氧化应用

此外,二丙基磺酰氯衍生物因其抗菌和抗氧化性能而受到探索。Egbujor 等人 (2019) 从氨基酸和苯磺酰氯合成了新的苯基磺酰基羧酸,展示了显著的抗菌和抗氧化活性。这项研究强调了该化学物质在生成具有潜在治疗应用的化合物的多功能性 (Egbujor 等人,2019)。

作用机制

Target of Action

Dipropylsulfamoyl chloride is a key component in the synthesis of Probenecid . Probenecid is a uricosuric agent that primarily targets the renal excretion system . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate .

Mode of Action

Probenecid inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . Probenecid may also reduce plasma binding of urate and inhibit renal secretion of uric acid at subtherapeutic concentrations .

Biochemical Pathways

Probenecid, which is synthesized using dipropylsulfamoyl chloride, affects the renal excretion pathway . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate .

Pharmacokinetics

Probenecid, which is synthesized using dipropylsulfamoyl chloride, is essentially completely absorbed from the gi tract on oral administration, with peak plasma levels observed within 2 to 4 hours . Like most acidic compounds, Probenecid is extensively plasma protein bound (93–99%) .

Result of Action

Probenecid, which is synthesized using dipropylsulfamoyl chloride, is used for the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .

Action Environment

The action of probenecid, which is synthesized using dipropylsulfamoyl chloride, can be influenced by various factors such as renal function, plasma protein levels, and the presence of other drugs .

属性

IUPAC Name |

N,N-dipropylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDSKMQFMZFSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipropylsulfamoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-Phenylpropanoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2828682.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2828684.png)

![6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2828685.png)

![8-(5-Chloro-2-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2828688.png)

![N-methyl-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2828690.png)

![3-Methoxy-1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-carboxamide](/img/structure/B2828691.png)